Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

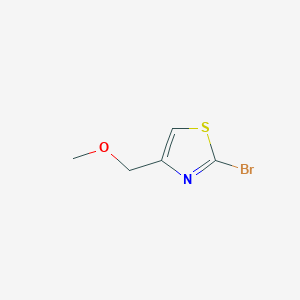

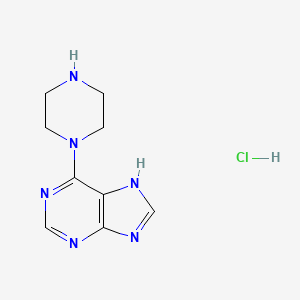

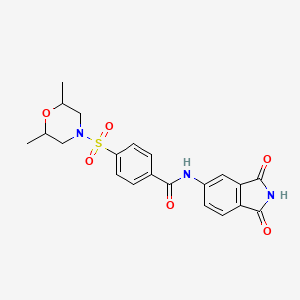

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate is a chemical compound with the molecular formula C15H14ClNO4S. It is commonly known as CGP 7930 and is used in scientific research for its potential as a selective antagonist of the GABAB receptor. The GABAB receptor is a type of receptor that is found in the central nervous system and is involved in various physiological processes, including the regulation of neurotransmitter release and neuronal excitability.

Wissenschaftliche Forschungsanwendungen

Environmental Detection and Analysis

Studies have shown that phenylsulfonyl derivatives, similar to Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate, are present in environmental samples, indicating their stability and persistence. For instance, the behavior of N-(phenylsulfonyl)-glycine in sewage treatment plants highlights the environmental fate of such compounds. These substances can undergo transformations, suggesting the need for monitoring their presence in water bodies to assess environmental impact (Krause & Schöler, 2000).

Pharmacological Implications

Research into compounds with phenylsulfonyl moieties, akin to Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate, has revealed potential pharmacological applications. For example, N-phenyl-methylsulfonamido-acetamide derivatives have been studied for their osteoclast inhibitory activity, which is crucial for developing treatments for conditions like osteoporosis (Cho et al., 2020).

Organic Synthesis and Chemical Transformations

The compound has relevance in organic synthesis, particularly in the creation of sulfone derivatives. Research on the synthesis of N-alkyl-2-(phenylsulfonyl)anilines shows the versatility of phenylsulfonyl-containing compounds in synthesizing complex organic molecules (Hossan, 2016). Additionally, visible-light-promoted (phenylsulfonyl)methylation demonstrates innovative approaches to modifying electron-rich heteroarenes and N-arylacrylamides, providing new pathways for chemical synthesis (Liu & Li, 2016).

Environmental Chemistry and Toxicology

The study of phenylsulfonyl derivatives extends to environmental chemistry, where their detection in various matrices (such as water, soil, and biological samples) necessitates understanding their distribution, transformation, and potential toxicity. For example, the analysis of methyl sulfone-substituted polychlorobiphenyls in environmental samples highlights the analytical challenges and the importance of monitoring these compounds due to their persistence and possible ecological impacts (Buser, Zook, & Rappe, 1992).

Materials Science

In materials science, derivatives of phenylsulfonyl compounds contribute to the development of novel materials with specific properties. The synthesis and modification of poly(phenylene ether ether sulfone)s incorporating methylated hydroquinone residues illustrate how chemical modifications can tailor the properties of polymers for specific applications (Al-Omran & Rose, 1996).

Eigenschaften

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-chloroanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBIPMFDAAJHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2599772.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2599776.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)

![2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2599778.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)